

# Introduction: The Significance of Chirality in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: *(R)*-3-Isopropylamino-1,2-propanediol

Cat. No.: B556884

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**(R)**-3-Isopropylamino-1,2-propanediol is a chiral secondary amino alcohol that serves as a critical building block in the synthesis of specialized active pharmaceutical ingredients (APIs). Its structure, featuring a propanediol backbone and an isopropylamino group, possesses a single stereocenter, giving rise to two distinct enantiomers: (R) and (S). The precise three-dimensional arrangement of atoms in the (R)-enantiomer is of paramount importance in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a drug molecule.

In the pharmaceutical industry, particularly in the development of cardiovascular drugs, the biological activity of a compound is often dictated by its stereochemistry. While the (S)-enantiomer of 3-isopropylamino-1,2-propanediol is a well-known precursor to many widely used (S)-beta-blockers, the (R)-enantiomer is equally valuable as a chiral auxiliary or as a starting material for the synthesis of (R)-enantiomer drugs.<sup>[1]</sup> A comprehensive understanding of its unique chemical properties is therefore essential for researchers and drug development professionals seeking to control reaction pathways, ensure enantiomeric purity, and optimize synthetic yields.

## Core Physicochemical and Structural Properties

The functional groups of **(R)**-3-Isopropylamino-1,2-propanediol—two hydroxyl (diol) groups and a secondary amine—define its chemical behavior. The diol portion imparts hydrophilicity

and water solubility, while the isopropylamino group adds basicity and moderate lipophilicity.[2] This amphiphilic nature is key to its utility as a versatile chemical intermediate.

## Data Summary Table

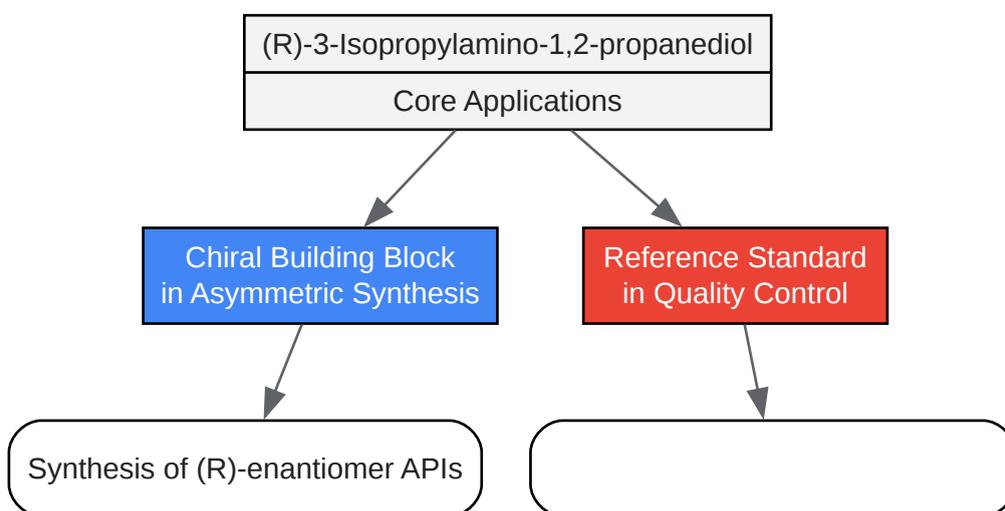
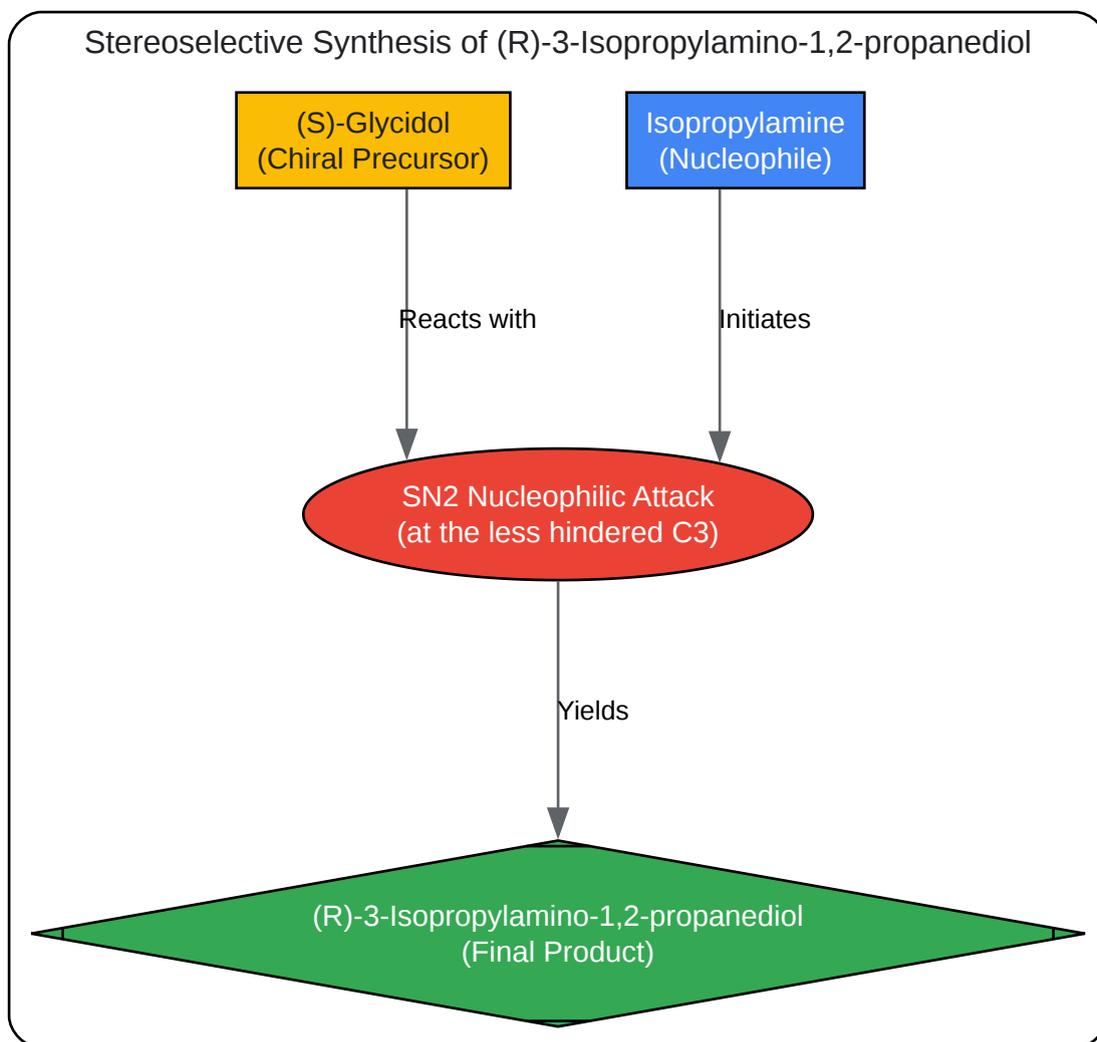
For ease of reference, the core quantitative data for **(R)-3-Isopropylamino-1,2-propanediol** is summarized below.

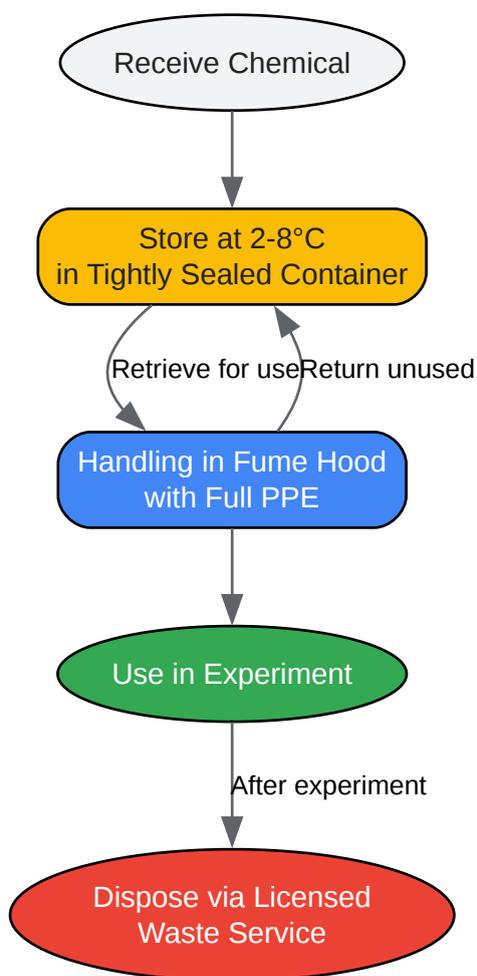
Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO <sub>2</sub>	[3][4]
Molecular Weight	133.19 g/mol	[3][4]
CAS Number	97988-45-9	[4][5]
Appearance	Typically an off-white to pale yellow solid or viscous liquid	[1]
Boiling Point	80°C @ 0.1 mm Hg (for the racemic mixture)	[6]
Solubility	Soluble in water	[2]
Storage Conditions	Store at 2°C - 8°C	[3]
SMILES Notation	CC(C)NCO	[3]

## Stereoselective Synthesis: A Strategy of Control

The industrial production of enantiomerically pure **(R)-3-Isopropylamino-1,2-propanediol** is a prime example of a stereoselective synthesis strategy. The primary objective is to avoid the formation of a racemic mixture, which would require a difficult and costly chiral resolution step. The most efficient and widely adopted method involves the nucleophilic ring-opening of a chiral epoxide precursor by isopropylamine.[1]

The causality of this process is direct and predictable: the stereochemistry of the epoxide starting material dictates the stereochemistry of the final product. To synthesize the (R)-enantiomer of the final product, one must start with the (S)-enantiomer of the epoxide precursor, typically (S)-glycidol.





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## Sources

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